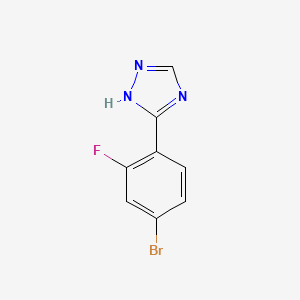
3-(4-bromo-2-fluorophenyl)-4H-1,2,4-triazole
Cat. No. B8455716
M. Wt: 242.05 g/mol
InChI Key: FQSYBFNJHBTTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08865726B2
Procedure details


Hydrazine (0.14 mL, 4.4 mmol) was added to a solution of (E)-4-bromo-N-((dimethylamino)methylene)-2-fluorobenzamide (1.105 g, 4.046 mmol) in acetic acid (11 mL). The resulting white suspension was heated to 95-100° C. The resulting solution was stirred at 95-100° C. for 2 hours. The reaction mixture was cooled to ambient temperature and the acetic acid was azeotropically removed in vacuo with multiple additions of heptane. Heptane (10 mL) was added to the residue. The resulting suspension was cooled to 0-5° C. and stirred for 1 hour. The solids were collected by vacuum filtration, rinsed with excess heptane, and dried to afford 5-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazole (1.116 g, 114%) as an off-white solid which was carried on without further purification.

Quantity
1.105 g
Type
reactant
Reaction Step One


Yield
114%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1]N.[Br:3][C:4]1[CH:16]=[CH:15][C:7]([C:8](/[N:10]=[CH:11]/[N:12](C)C)=O)=[C:6]([F:17])[CH:5]=1>C(O)(=O)C>[Br:3][C:4]1[CH:16]=[CH:15][C:7]([C:8]2[NH:1][N:12]=[CH:11][N:10]=2)=[C:6]([F:17])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
1.105 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)/N=C/N(C)C)C=C1)F
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
97.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 95-100° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetic acid was azeotropically removed in vacuo with multiple additions of heptane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Heptane (10 mL) was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was cooled to 0-5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with excess heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)C1=NC=NN1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.116 g | |
| YIELD: PERCENTYIELD | 114% | |
| YIELD: CALCULATEDPERCENTYIELD | 114% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
